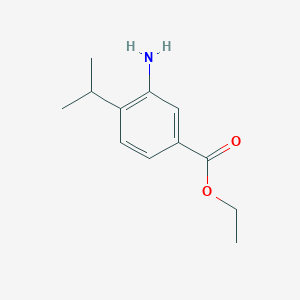
Ethyl3-amino-4-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-isopropylbenzoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and isopropyl groups are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-isopropylbenzoate typically involves the esterification of 3-amino-4-isopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-4-isopropylbenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of ethyl 3-amino-4-isopropylbenzoate.
Reduction: Ethyl 3-amino-4-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-amino-4-isopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-isopropylbenzoate
- Ethyl 3-amino-4-(isopropylamino)benzoate
- Ethyl 4-amino benzoate
Uniqueness
Ethyl 3-amino-4-isopropylbenzoate is unique due to the specific positioning of the amino and isopropyl groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and chemical properties compared to its analogs .
Biological Activity
Ethyl 3-amino-4-isopropylbenzoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activity. This article provides a comprehensive overview of its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl 3-amino-4-isopropylbenzoate is characterized by the presence of an ethyl ester group, an amino group, and an isopropyl group attached to a benzoate core. The structural formula can be represented as follows:
This structure allows for various interactions with biological molecules, influencing its biological activity.
The biological activity of Ethyl 3-amino-4-isopropylbenzoate is primarily attributed to its ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that the compound may act as a modulator in pharmacological contexts, potentially affecting the metabolism of other drugs and xenobiotics.
Key Mechanisms:
- Cytochrome P450 Interaction: Modulates drug metabolism.
- Cell Signaling Pathways: Influences cellular processes such as proliferation and apoptosis.
- Gene Expression Regulation: Affects gene expression related to various cellular functions.
Biological Activity and Therapeutic Potential
Research highlights several areas where Ethyl 3-amino-4-isopropylbenzoate exhibits promising biological activity:
-
Anticancer Activity:
- Studies indicate that the compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapies.
- It has been shown to affect cell proliferation rates, which is critical in cancer treatment strategies.
-
Antimicrobial Properties:
- Preliminary investigations suggest that Ethyl 3-amino-4-isopropylbenzoate may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Neurological Effects:
Case Studies and Research Findings
A selection of studies illustrates the compound's diverse biological activities:
Synthesis and Applications
Ethyl 3-amino-4-isopropylbenzoate can be synthesized through various organic reactions, allowing for high yields and purity. Its applications extend beyond medicinal chemistry into materials science due to its unique functional groups that facilitate further chemical modifications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-amino-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4,13H2,1-3H3 |
InChI Key |
BTRWKDJKYKVQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















